molecular formula C6H9N3O2 B3212512 Methyl 2-(2-amino-1H-imidazol-4-yl)acetate CAS No. 110295-90-4

Methyl 2-(2-amino-1H-imidazol-4-yl)acetate

Cat. No. B3212512
CAS RN: 110295-90-4
M. Wt: 155.15 g/mol
InChI Key: YHFHKDRUMQAVCW-UHFFFAOYSA-N
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Description

“Methyl 2-(2-amino-1H-imidazol-4-yl)acetate” is a chemical compound with the molecular formula C6H9N3O2 . It is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of significant research. One method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . This reaction proceeds via nickel-catalysed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The specific synthesis process for “Methyl 2-(2-amino-1H-imidazol-4-yl)acetate” is not explicitly mentioned in the available sources.


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-amino-1H-imidazol-4-yl)acetate” is based on the imidazole ring, which is a five-membered ring with two nitrogen atoms . The specific positions of the atoms and bonds in the molecule are not detailed in the available sources.

Future Directions

Imidazole derivatives, including “Methyl 2-(2-amino-1H-imidazol-4-yl)acetate”, have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysts . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on improving the synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

methyl 2-(2-amino-1H-imidazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-5(10)2-4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFHKDRUMQAVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-amino-1H-imidazol-4-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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